O-(3-Hexyl) Dabigatran-d3 Ethyl Ester
Description
Contextualizing O-(3-Hexyl) Dabigatran-d3 Ethyl Ester within Drug Metabolism and Bioanalysis Research
This compound is a specifically synthesized, deuterium-labeled version of an esterified analog of dabigatran (B194492). Its existence is intrinsically linked to the study of dabigatran etexilate, an oral prodrug that undergoes a two-step metabolic conversion to the active dabigatran. This conversion involves hydrolysis of both an ethyl ester and a carbamate (B1207046) ester by carboxylesterases in the body. nih.gov The "d3" in its name indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.
The primary application of such a compound is in the field of bioanalysis, particularly in pharmacokinetic and drug metabolism studies. These studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). The structural similarity of this compound to potential metabolites or intermediates of dabigatran etexilate makes it a valuable tool for these investigations.
Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalytical Methodologies
Quantitative bioanalysis, the measurement of drug concentrations in biological fluids like plasma or serum, relies on highly accurate and precise methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.org The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in this field. nih.govgoogle.comacs.org this compound is designed to serve this exact purpose.
An internal standard is a compound of known concentration added to a sample before processing. It is used to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (where other components in the sample interfere with the signal), and fluctuations in the mass spectrometer's response. nih.govgoogle.comacs.org
A SIL-IS is the ideal choice because it has nearly identical physicochemical properties to the analyte (the compound being measured). nih.govacs.org However, due to the incorporation of stable isotopes like deuterium (²H or D), ¹³C, or ¹⁵N, it has a different mass. This allows the mass spectrometer to distinguish between the analyte and the internal standard. google.com The use of deuterated dabigatran analogs, such as dabigatran-d3, as internal standards has been shown to improve the accuracy and precision of dabigatran quantification in human plasma. researchgate.net
Table 1: Bioanalytical Method Validation Data for Dabigatran using a Deuterated Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 1.1–412 ng/mL | researchgate.net |
| Inter-assay Precision | 6.0% - 9.3% | researchgate.net |
| Inter-assay Accuracy | -0.9% - 3.6% | researchgate.net |
| Lower Limit of Quantification | 1.1 ng/mL | acs.org |
This table presents typical validation data for bioanalytical methods using a deuterated dabigatran internal standard, illustrating the performance of such assays.
Significance of Impurity and Metabolite Research in Pharmaceutical Sciences
The study of impurities and metabolites is a critical aspect of pharmaceutical development and is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). Impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or from the degradation of the drug product over time. acs.org Metabolites are substances formed when the body processes a drug.
For dabigatran etexilate, several process-related impurities and degradation products have been identified. Research into these compounds is essential to ensure the safety and efficacy of the medication, as some impurities or metabolites could have their own pharmacological or toxicological effects.
The synthesis of deuterated analogs like this compound can also support the identification and quantification of previously unknown metabolites or impurities. By comparing the fragmentation patterns of the labeled standard with those of potential metabolites in a high-resolution mass spectrometry experiment, researchers can elucidate the structures of these new compounds. The synthesis of various dabigatran analogs, including fluorinated and deuterated versions, is an active area of research aimed at exploring structure-activity relationships and developing new chemical entities. researchgate.netnih.gov
Properties
Molecular Formula |
C₃₄H₃₈D₃N₇O₅ |
|---|---|
Molecular Weight |
630.75 |
Synonyms |
N-[[2-[[[4-[[[(1-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine-d3 Ethyl Ester; Dabigatran Impurity G-d3; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Approaches for O 3 Hexyl Dabigatran D3 Ethyl Ester
Design and Development of Synthetic Routes for Deuterated Dabigatran (B194492) Analogs
The creation of deuterated dabigatran analogs involves modifying existing synthetic pathways or developing novel ones to incorporate stable isotopes at specific molecular positions. researchgate.netresearchgate.net The design phase must consider the desired location of the deuterium (B1214612) label, the availability of deuterated precursors, and the potential for isotopic scrambling during the reaction sequence. musechem.comnumberanalytics.com
Stereoselective Synthesis Considerations for Complex Pharmaceutical Intermediates
The synthesis of pharmaceutical compounds often involves the creation of one or more chiral centers, making stereocontrol a critical aspect of the process. While the core dabigatran structure has prochiral centers, the specific analog O-(3-Hexyl) Dabigatran-d3 Ethyl Ester introduces a chiral center within the hexyl side chain at the 3-position. The synthesis must therefore employ stereoselective methods if a specific stereoisomer is required.
Key considerations include:
Chiral Starting Materials: Utilizing a chiral pool approach by starting with an enantiomerically pure 3-hexanol (B165604) derivative.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during the incorporation of the alkyl chain.
Resolution Techniques: Separating racemic mixtures of the final compound or a key intermediate using techniques like chiral chromatography.
Controlling the stereochemistry is paramount as different stereoisomers can exhibit distinct pharmacological and metabolic profiles.
Integration of Deuterium Labeling into Targeted Synthetic Pathways
The introduction of deuterium into a molecule can be accomplished at various stages of the synthesis. acs.org For this compound, the "d3" label typically refers to the replacement of three hydrogen atoms with deuterium on a methyl group. A common and efficient strategy is to incorporate the label early in the synthesis using a deuterated building block. researchgate.netacs.org
Common isotopic labeling strategies include:
Use of Deuterated Precursors: A frequently used method involves starting with a commercially available deuterated reagent. For instance, a trideuterated methyl group (-CD3) can be introduced onto the benzimidazole (B57391) nitrogen by using a deuterated methylating agent, such as iodomethane-d3. researchgate.netresearchgate.net
Late-Stage Functionalization: This approach introduces the isotope in the final steps of the synthesis. acs.org Techniques like hydrogen isotope exchange (HIE) can be used, often mediated by metal catalysts (e.g., iridium or palladium) or photochemical methods, to replace specific C-H bonds with C-D bonds. acs.orgrsc.orgresearchgate.net This can be advantageous for complex molecules by reducing the number of steps involving costly labeled materials. acs.org
Biosynthesis: In some cases, deuterated precursors are fed to microorganisms, which then produce the desired labeled compound or a close precursor through their metabolic pathways. clearsynth.com
The choice of strategy depends on the desired label position, cost-effectiveness, and the robustness of the chemical transformations involved. numberanalytics.comclearsynth.com
Precursor Chemistry and Reaction Mechanism Analysis for Esterification and Alkyl Chain Incorporation
The synthesis of the dabigatran scaffold is a multi-step process that has been extensively documented. google.comgoogle.com The formation of this compound requires the assembly of several key intermediates.
The core synthesis generally proceeds through these key steps:
Benzimidazole Core Formation: A central step is the cyclization reaction to form the benzimidazole ring. This typically involves the condensation of an ortho-diaminobenzene derivative with a glycine (B1666218) derivative. google.comnih.gov For example, ethyl 3-{3-amino-4-(methylamino-d3)benzoylamino}propanoate would be a key deuterated intermediate.
Amidine Formation: The amidine group is crucial for the compound's activity. A common method for its synthesis is the Pinner reaction, which converts a nitrile precursor (e.g., a 4-cyanophenyl group) into an amidine hydrochloride salt using ethanolic HCl. nih.govacs.orgasianpubs.org This is followed by treatment with a base like ammonium (B1175870) carbonate. google.comasianpubs.org
Esterification: The ethyl ester functional group is typically present on one of the starting materials, such as a β-alanine ethyl ester derivative, which is incorporated early in the synthetic sequence. nih.govderpharmachemica.com
Alkyl Chain Incorporation: This step distinguishes this compound from dabigatran etexilate. Instead of using n-hexyl chloroformate, the synthesis requires a reagent derived from 3-hexanol to introduce the specific isomeric side chain. acs.orgderpharmachemica.com This is a nucleophilic substitution reaction where the amidine intermediate reacts with a suitable O-(3-Hexyl) carbonyl donor. To avoid impurities associated with chloroformates, alternative synthons like n-hexyl-4-nitrophenyl carbonate have been developed for dabigatran etexilate, and a similar approach could be adapted using a 3-hexyl derivative. nih.govacs.org
Optimization of Reaction Conditions for Yield and Purity of Labeled Compounds
Optimizing reaction conditions is critical for maximizing the yield and ensuring the chemical and isotopic purity of the final product. numberanalytics.com Challenges in synthesizing isotopically labeled compounds include the high cost of deuterated materials and the need to prevent isotopic scrambling. clearsynth.comnumberanalytics.comneulandlabs.com
Key parameters for optimization include:
Temperature and Reaction Time: These must be carefully controlled to drive the reaction to completion while minimizing side reactions and potential degradation of complex intermediates.
Catalyst and Reagents: The choice and concentration of catalysts and reagents can significantly impact reaction efficiency and selectivity. For instance, the Pinner reaction has been optimized using Design of Experiment (DoE) software to establish critical process parameters. nih.govacs.org
Solvent System: The solvent can influence reactant solubility, reaction rates, and the ease of product purification.
Purification Methods: Multi-step purifications, often involving column chromatography or recrystallization, are typically required to achieve the high purity (>99%) needed for a reference standard. google.comacs.org High-performance liquid chromatography (HPLC) is a standard method for purity assessment. nih.gov
The following table summarizes key considerations for optimizing the synthesis of labeled pharmaceutical intermediates.
| Parameter | Objective | Method of Optimization | Potential Challenges |
|---|---|---|---|
| Temperature | Maximize reaction rate and minimize side-product formation. | Thermal screening, kinetic analysis. | Degradation of sensitive functional groups; isotopic scrambling at elevated temperatures. |
| Solvent | Ensure solubility of reactants and facilitate product isolation. | Solubility studies, testing different solvent mixtures. | Poor reaction kinetics; difficulty in downstream processing. |
| Catalyst | Increase reaction efficiency and selectivity. | Screening different catalysts and loadings. | Catalyst poisoning; difficult removal from the final product. |
| Isotopic Purity | Achieve high deuterium incorporation (>98%). | Use of highly enriched starting materials; optimization to prevent H/D exchange. | Isotopic scrambling with protic solvents or reagents; incomplete reaction. numberanalytics.com |
| Purification | Achieve high chemical purity (>99%). | Development of robust crystallization or chromatographic methods. | Co-elution of impurities; product loss during purification steps. google.com |
Scale-Up Considerations for Laboratory to Research Batch Production
Transitioning the synthesis of a complex molecule like this compound from a laboratory scale (milligrams) to a research batch or pilot scale (grams to kilograms) presents significant challenges. ascendiacdmo.comcurapath.com The goal is to develop a process that is reproducible, safe, and economically viable. numberanalytics.com
Key considerations for scale-up include:
Process Robustness: A process that works on a small scale may not be directly transferable. curapath.com Parameters such as mixing efficiency, heat transfer, and rates of addition become much more critical in larger reactors.
Equipment and Infrastructure: Larger scale production requires different equipment and adherence to Good Manufacturing Practices (GMP) if intended for clinical use. ascendiacdmo.comcurapath.com
Cost and Availability of Starting Materials: The cost of deuterated starting materials is a major factor. clearsynth.comneulandlabs.com Efficient use and recovery of these materials are crucial for the economic feasibility of the process.
Impurity Profile: The impurity profile can change upon scale-up. New impurities may form, and existing ones may be present in different concentrations, requiring re-validation of purification methods. acs.org
Regulatory Compliance: For pharmaceutical applications, the entire manufacturing process must be thoroughly documented and validated to meet stringent regulatory requirements. numberanalytics.com Processes that avoid difficult-to-scale methods like column chromatography are preferred for industrial production. google.comgoogle.com
Careful planning and process development are essential to ensure that the quality and purity of the labeled compound are maintained during the transition to larger-scale production. numberanalytics.com
Advanced Analytical Methodologies for O 3 Hexyl Dabigatran D3 Ethyl Ester
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a reliable LC-MS/MS method is a multi-faceted process that involves the careful optimization of chromatographic separation, mass spectrometric detection, and strategies to mitigate interferences from the biological matrix.
Optimization of Chromatographic Separation for Isomeric and Isobaric Analogs in Complex Biological Matrices (non-human, in vitro)
The separation of dabigatran (B194492) etexilate from its various analogs, including isomers and metabolic or degradation products, is a significant challenge in method development. nih.gov Forced degradation studies of dabigatran etexilate reveal the formation of numerous products, some of which may be isomeric or isobaric with the parent compound or its key metabolites. rsc.orgiajpr.comscielo.br Effective chromatographic resolution is essential to prevent analytical interferences and ensure accurate quantification.
Researchers have successfully achieved separation using reversed-phase liquid chromatography. nih.govactascientific.com The optimization process involves a systematic evaluation of columns and mobile phase conditions.
Key Chromatographic Parameters:
Stationary Phase: C18 columns are frequently employed for the separation of dabigatran and its related compounds. iajpr.comactascientific.com Specific examples include the Shim-pack XR-ODS II (100 x 3.0 mm, 2.2 µm) and Hypersil BDS C18 (150 × 4.6 mm, 5 µm). iajpr.comactascientific.com
Mobile Phase: A common approach involves a gradient elution using a combination of an aqueous phase, often containing a modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile. actascientific.comresearchgate.net For instance, a gradient program with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B has been shown to effectively separate dabigatran etexilate from its impurities. actascientific.com
Flow Rate and Temperature: Parameters such as flow rate (e.g., 0.3 ml/min) and column temperature (e.g., 30°C) are optimized to achieve the best balance of resolution and analysis time. actascientific.com
The complexity of in vitro biological matrices, such as liver microsomes or plasma from preclinical species, necessitates a chromatographic method that can resolve the analyte and internal standard from a multitude of endogenous components that could cause interference.
Table 1: Optimized Chromatographic Conditions for Dabigatran Etexilate and Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm) | actascientific.com |
| Mobile Phase A | Water with 0.1% Formic Acid | actascientific.com |
| Mobile Phase B | Acetonitrile | actascientific.com |
| Gradient Program | 0.01 min/15% B, 17 min/60% B, 25 min/80% B | actascientific.com |
| Flow Rate | 0.3 ml/min | actascientific.com |
| Column Temperature | 30°C | actascientific.com |
| Detection Wavelength (UV) | 225 nm | actascientific.com |
Advanced Mass Spectrometric Detection Techniques (e.g., Multiple Reaction Monitoring (MRM), High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Positive electrospray ionization (ESI) is typically used for the analysis of dabigatran and its analogs. nih.govnih.gov
Multiple Reaction Monitoring (MRM): Tandem mass spectrometry, particularly in the MRM mode, is the most common technique for quantification. researchgate.netnih.gov This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for the analyte and its internal standard, fragmenting it, and then monitoring a specific product ion. This highly selective process significantly reduces background noise and enhances sensitivity. researchgate.net
For dabigatran etexilate, a common MRM transition is m/z 629.46 → 290.10. nih.govresearchgate.net For its active metabolite, dabigatran, the transition m/z 472.30 → 289.10 is often monitored. nih.govresearchgate.net When using a deuterated internal standard like O-(3-Hexyl) Dabigatran-d3 Ethyl Ester, a corresponding mass shift in the precursor and/or product ion is monitored to differentiate it from the unlabeled analyte. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for structural elucidation, particularly for identifying unknown metabolites or degradation products. rsc.org By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of an ion. researchgate.net This information, combined with the study of fragmentation patterns (MSⁿ), enables the confident identification of chemical structures formed under various stress conditions, such as hydrolysis or oxidation. rsc.org
Table 2: Exemplary MRM Transitions for Dabigatran Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Dabigatran Etexilate | 629.464 | 290.100 | researchgate.netnih.gov |
| Dabigatran | 472.300 | 289.100 | researchgate.netnih.gov |
| Dabigatran Acylglucuronide | 648.382 | 289.100 | nih.gov |
Evaluation and Mitigation of Matrix Effects and Ion Suppression in Quantitative Analysis
Matrix effects are a primary concern in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. chromatographyonline.com This can significantly impact the accuracy and precision of the results. kcasbio.comresearchgate.net
Evaluation: The presence of matrix effects is typically assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. nih.govnih.gov A lower response in the matrix sample indicates ion suppression, while a higher response indicates ion enhancement. chromatographyonline.comnih.gov
Mitigation Strategies:
Sample Preparation: Effective sample cleanup is the first line of defense against matrix effects. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances such as phospholipids and proteins from the sample before injection. researchgate.netnih.gov
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the regions where most matrix components elute can effectively reduce ion suppression. chromatographyonline.com
Use of a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for unavoidable matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as this compound. kcasbio.comnih.gov Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for a reliable correction and accurate quantification. kcasbio.com
Application of this compound as an Internal Standard
The use of a high-quality internal standard is fundamental to the development of a robust and reliable bioanalytical method. A stable isotope-labeled version of the analyte is considered the ideal choice. nih.govaptochem.com
Principles of Deuterated Internal Standard Utilization in Bioanalytical Quantification
In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. ich.org Its purpose is to correct for variability throughout the analytical process, including extraction, injection volume, and ionization efficiency. aptochem.comscispace.com
A deuterated internal standard, like this compound, is the preferred type of IS for several reasons:
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction and chromatographic separation, ideally co-eluting with the analyte. aptochem.com
Correction for Matrix Effects: As it co-elutes with the analyte, it is subjected to the same matrix-induced ion suppression or enhancement at the same time. kcasbio.com By calculating the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to more accurate results. kcasbio.com
Mass Differentiation: The deuterium (B1214612) labeling provides a mass difference that allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.com It is important that the mass increase is sufficient to avoid signal interference from the natural isotopic distribution of the analyte. aptochem.com
Method Validation Parameters for Robust Research-Grade Bioanalytical Assays (e.g., linearity, accuracy, precision, analytical stability)
For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its performance characteristics. ich.orgjapsonline.com Key validation parameters are defined by regulatory guidelines. ich.org
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically demonstrated by achieving a correlation coefficient (r²) of >0.99 for the calibration curve. nih.govwjpmr.com For dabigatran etexilate, linear ranges of 1.00–600.00 ng/mL have been successfully validated. researchgate.netnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between repeated measurements. For bioanalytical assays, the accuracy is often expected to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). japsonline.com Validated methods for dabigatran etexilate have demonstrated intra-day and inter-day accuracies between 95.84-109.44 % and precisions between 3.84-9.79 %. nih.gov
Analytical Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (multiple cycles), bench-top stability (at room temperature), and long-term stability (frozen). researchgate.net For dabigatran, stability has been demonstrated for at least 17 hours on the bench-top, through six freeze-thaw cycles, and for over 22 days when stored at -20°C. researchgate.net
Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Demonstrates a proportional relationship between instrument response and known concentrations. | Correlation coefficient (r²) ≥ 0.99 | nih.govwjpmr.com |
| Accuracy | Closeness of measured values to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ) | japsonline.com |
| Precision | Reproducibility of replicate measurements, expressed as Coefficient of Variation (CV). | ≤15% CV (≤20% at LLOQ) | japsonline.com |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. | japsonline.com |
| Stability (Freeze-Thaw) | Analyte stability after repeated freezing and thawing cycles. | Within ±15% of baseline concentration. | researchgate.net |
| Stability (Bench-Top) | Analyte stability in the matrix at room temperature for a specified period. | Within ±15% of baseline concentration. | researchgate.net |
Comprehensive Structural Elucidation Techniques
The definitive structural confirmation and characterization of isotopically labeled complex molecules such as this compound rely on a combination of advanced analytical methodologies. These techniques provide orthogonal information, which, when combined, allows for unambiguous identification, verification of isotopic enrichment, and comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Assignment
Isotopic Enrichment Confirmation: The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. ¹H NMR spectroscopy directly verifies this modification. In a standard ¹H NMR spectrum, the signal corresponding to the protons at the site of deuteration would be absent or have a significantly diminished integral value. The precise location of the deuterium atoms can be confirmed by comparing the spectrum to that of the non-deuterated analogue. Conversely, ²H (deuterium) NMR spectroscopy can be employed to show a signal at the chemical shift corresponding to the position of deuteration, providing direct evidence of isotopic enrichment. This technique is highly effective for quantifying the level of deuterium incorporation.
Structural Assignment: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all key structural motifs within the molecule.
¹H NMR: The spectrum provides information on the chemical environment of protons. Specific signals will confirm the presence of the ethyl ester group (typically a triplet and a quartet in the upfield region), the 3-hexyl group (a series of multiplets), and the distinct aromatic and heteroaromatic protons of the benzimidazole (B57391) and pyridine rings in the downfield region. chemicalbook.comresearchgate.netresearchgate.net
¹³C NMR: This technique identifies all unique carbon atoms in the molecule, confirming the carbon backbone. Signals for the carbonyl carbons of the ester and amide, the aliphatic carbons of the hexyl and ethyl groups, and the aromatic carbons can be assigned.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the complete molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Structural Fragments of this compound
| Structural Fragment | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl Ester | -OCH₂CH₃ | ~1.2 | Triplet |
| -OCH₂CH₃ | ~4.1 | Quartet | |
| 3-Hexyl Group | -CH₂CH(O)CH₂CH₂CH₂CH₃ | Multiplets | Multiplet |
| -CH₂CH(O)CH₂CH₂CH₂CH₃ | ~0.9 - 1.6 | Multiplet | |
| Aromatic/Heteroaromatic | Benzimidazole & Pyridine Protons | ~7.0 - 8.5 | Multiplets |
| Amine/Amide | N-H | Variable, broad | Singlet |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition. It is also used to study the fragmentation patterns of ions, which yields valuable structural information.
Elemental Composition: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This accuracy allows for the calculation of a unique elemental formula. For this compound (C₃₄H₃₈D₃N₇O₅), HRMS can confirm this specific formula by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from its non-deuterated counterpart and other potential impurities. The mass difference resulting from the three deuterium atoms (approximately 3.018 Da) is easily resolved by HRMS.
Fragmentation Analysis: When subjected to ionization in a mass spectrometer (e.g., using Electrospray Ionization - ESI), the molecule can be induced to break apart into smaller, characteristic fragment ions. rsc.orgresearchgate.net The analysis of these fragments (MS/MS analysis) helps to piece together the molecular structure. Key fragmentation pathways for dabigatran derivatives often involve the cleavage of ester and amide bonds. researchgate.net For this compound, analysis would focus on identifying fragments that retain the d3-label, which helps to confirm the location of the isotopic modification. The fragmentation pattern provides a unique "fingerprint" for the molecule, confirming the identity of the core structure as well as the ethyl ester and 3-hexyl substituents.
Table 2: Predicted HRMS Data and Major Fragment Ions for this compound
| Ion | Formula | Calculated m/z (Exact Mass) | Description |
| [M+H]⁺ | [C₃₄H₃₉D₃N₇O₅]⁺ | 631.33 (approx.) | Protonated molecular ion |
| [M+Na]⁺ | [C₃₄H₃₈D₃N₇O₅Na]⁺ | 653.31 (approx.) | Sodium adduct of the molecular ion |
| Fragment 1 | [C₂₇H₂₇D₃N₇O₃]⁺ | 503.25 (approx.) | Loss of the 3-hexyl group via ether cleavage |
| Fragment 2 | [C₂₉H₃₂D₃N₆O₄]⁺ | 548.28 (approx.) | Loss of the pyridine moiety |
Mechanistic Investigation of Biotransformation and Metabolic Pathways Involving O 3 Hexyl Dabigatran D3 Ethyl Ester in in Vitro and Pre Clinical Models
Identification of Enzymatic Transformations (e.g., Esterase-Mediated Hydrolysis, Alkyl Oxidation)
The biotransformation of O-(3-Hexyl) Dabigatran-d3 Ethyl Ester is anticipated to be primarily governed by enzymatic processes similar to those that activate its parent compound, Dabigatran (B194492) Etexilate. The primary enzymatic reactions involved are esterase-mediated hydrolysis and potentially alkyl oxidation.
Esterase-Mediated Hydrolysis: The activation of Dabigatran Etexilate to its active form, Dabigatran, is a well-documented two-step hydrolysis process mediated by carboxylesterases (CES). nih.gov This pathway is expected to be the principal route of metabolism for this compound.
Intestinal Hydrolysis: The initial hydrolytic step predominantly occurs in the intestine. The carbamate (B1207046) ester moiety of the molecule is hydrolyzed by human carboxylesterase 2 (CES2). nih.govnih.gov This reaction cleaves the hexyloxycarbonyl group, leading to an intermediate metabolite.
Hepatic Hydrolysis: Following absorption, the intermediate metabolite and any remaining parent compound are transported to the liver. There, the ethyl ester group is hydrolyzed by human carboxylesterase 1 (CES1) to yield the pharmacologically active form. nih.govnih.gov Studies on Dabigatran Etexilate confirm that its ethyl ester is exclusively hydrolyzed by CES1. nih.gov The deuterium (B1214612) atoms (d3) on the ethyl ester group of this compound are not expected to alter this enzymatic selectivity but are crucial for tracing the molecule's fate.
Alkyl Oxidation: The introduction of a hexyl group in this compound presents a new substrate site for oxidative metabolism. Alkyl chains are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. While the metabolism of Dabigatran Etexilate itself is largely independent of the CYP450 system, the presence of the hexyl side chain could introduce minor oxidative pathways, such as omega (ω) or omega-1 (ω-1) hydroxylation. nih.gov These transformations would result in hydroxylated metabolites, potentially followed by further oxidation to carboxylic acids.
Elucidation of Specific Metabolites and Their Formation Pathways in Controlled Systems
The metabolic cascade of this compound in controlled in vitro systems, such as human liver and intestinal microsomes, can be predicted based on the known pathways of Dabigatran Etexilate. nih.govnih.gov The primary pathway involves sequential hydrolysis.
The conversion process begins with the action of intestinal CES2 on the parent compound, this compound, to form an intermediate metabolite, analogous to the M2 metabolite of Dabigatran Etexilate. nih.govnih.gov This intermediate, which still contains the d3-ethyl ester, is then acted upon by hepatic CES1 to produce the final active metabolite, a deuterated version of O-(3-Hexyl) Dabigatran. A secondary, minor pathway could involve the initial hydrolysis of the d3-ethyl ester by CES1 to form an intermediate analogous to M1, which is then converted by CES2. nih.gov
The major metabolic pathway is summarized below:
Step 1: this compound is hydrolyzed by intestinal CES2 to yield Intermediate Metabolite 2-d3 (IM2-d3).
Step 2: IM2-d3 is subsequently hydrolyzed by hepatic CES1 to form O-(3-Hexyl) Dabigatran-d3.
Another significant metabolic transformation for the active Dabigatran moiety is glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs) like UGT1A9, UGT2B7, and primarily UGT2B15, results in the formation of pharmacologically active acylglucuronides. nih.gov Therefore, O-(3-Hexyl) Dabigatran-d3 is also expected to undergo glucuronidation to form various isomeric acylglucuronides.
Table 1: Predicted Metabolites of this compound
| Compound/Metabolite Name | Precursor | Key Enzyme(s) | Formation Pathway |
|---|---|---|---|
| Intermediate Metabolite 2-d3 (IM2-d3) | This compound | CES2 | Hydrolysis of the carbamate ester |
| Intermediate Metabolite 1-d3 (IM1-d3) | This compound | CES1 | Hydrolysis of the ethyl-d3 ester |
| O-(3-Hexyl) Dabigatran-d3 | Intermediate Metabolite 2-d3 | CES1 | Hydrolysis of the ethyl-d3 ester |
Isotope Tracing Studies for Mechanistic Metabolism Elucidation in Cellular and Subcellular Systems (in vitro)
Isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.gov The deuterium (d3) label on the ethyl ester group of this compound makes it an ideal tracer for such studies in cellular and subcellular systems.
In a typical in vitro experiment, a known concentration of this compound is introduced to a biological system, such as cultured hepatocytes, intestinal cells, or subcellular fractions like microsomes or S9 fractions. nih.govnih.gov At various time points, samples are collected, and metabolites are extracted.
The analysis is performed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). The deuterium atoms increase the mass of the ethyl group by three atomic mass units. This mass shift allows for the unambiguous detection and quantification of the parent compound and any metabolites that retain the d3-labeled ethyl group. By tracking the appearance and disappearance of these labeled species over time, researchers can determine the rates of different metabolic reactions and elucidate the sequence of the metabolic pathway. nih.gov This method provides dynamic information on metabolite turnover, complementing the static snapshot provided by traditional metabolomics. nih.gov
Assessment of Metabolic Stability and Enzyme Kinetics in Isolated Hepatic and Intestinal Systems (in vitro)
The metabolic stability and enzyme kinetics of this compound are critical parameters that can be assessed using isolated in vitro systems. These studies typically utilize human liver microsomes (HLM), human intestinal microsomes (HIM), or liver S9 fractions, which contain a rich complement of drug-metabolizing enzymes. nih.govnih.gov
The stability of the compound is determined by incubating it with these systems and measuring its disappearance over time. The kinetics of the primary hydrolytic reactions are defined by the Michaelis-Menten parameters: Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction velocity). These values provide insight into the affinity of the enzymes for the substrate and the efficiency of the metabolic process.
Based on studies of Dabigatran Etexilate, the kinetic parameters for the hydrolysis of this compound can be predicted. The hydrolysis of the carbamate ester by CES2 is expected to have a high affinity (low Kₘ), while the hydrolysis of the ethyl ester by CES1 would proceed at a higher rate (high Vₘₐₓ). nih.gov
Table 2: Representative Enzyme Kinetic Parameters for Dabigatran Etexilate Hydrolysis in Human In Vitro Systems
| Enzyme/System | Substrate Moiety | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Source |
|---|---|---|---|---|
| Recombinant CES1 | Ethyl Ester | 24.9 ± 2.9 | 676 ± 26 | nih.gov |
| Recombinant CES2 | Carbamate Ester | 5.5 ± 0.8 | 71.1 ± 2.4 | nih.gov |
| Hepatic Microsomes | Dabigatran | 180 - 255 | Not Reported | nih.gov |
| Intestinal Microsomes | Dabigatran | 411 - 759 | Not Reported | nih.gov |
Data shown is for the parent compound, Dabigatran Etexilate, and is used as a proxy. Kₘ values for microsomes refer to the glucuronidation of Dabigatran.
Sequential incubation experiments, first in intestinal microsomes and then in liver S9 fractions, have demonstrated the complete conversion of Dabigatran Etexilate to Dabigatran, supporting a metabolic pathway involving high first-pass metabolism in both the intestine and the liver. nih.govnih.gov A similar outcome would be expected for this compound.
Methodological Considerations for Pharmacokinetic Pathway Studies in Non-Human Biological Systems
To understand the in vivo relevance of in vitro findings, pharmacokinetic (PK) pathway studies are conducted in non-human biological systems, such as rats or monkeys. nih.govnih.gov Several methodological considerations are crucial for the successful execution of these pre-clinical studies.
Selection of Animal Model: The chosen animal model should ideally have metabolic enzyme profiles (particularly CES1 and CES2) that are functionally similar to humans to ensure the relevance of the findings.
Study Design: A typical study design involves administering this compound orally to the animal model. Blood, urine, and feces are collected at predetermined time points to track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. nih.gov Population pharmacokinetic (PopPK) models, often two-compartment linear models with first-order absorption, can be developed to describe the drug's behavior and identify influential covariates like renal function. nih.gov
Analytical Methods: A robust and validated bioanalytical method is essential. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for this purpose. In these analyses, a stable isotope-labeled compound like this compound can be used as a tracer, while a different isotopologue (e.g., a ¹³C-labeled version) could serve as an internal standard to ensure accurate quantification. Forced degradation studies under various stress conditions (acidic, basic, oxidative) can help to proactively identify potential degradation products that might also be formed as metabolites in vivo. rjptonline.org
Data Interpretation: The data gathered from non-human systems helps to build a comprehensive picture of the drug's metabolic fate. It allows for the identification of major circulating metabolites and the primary routes of elimination, providing a bridge between in vitro results and potential human pharmacokinetics. nih.gov
An in-depth analysis of Dabigatran and its analogs reveals a complex landscape of process-related impurities and degradation products. This article focuses specifically on the impurity profiling and degradation pathway analysis pertinent to these compounds, with a particular emphasis on this compound.
Future Research Directions and Translational Methodological Advancements
Integration of High-Throughput Screening and Automation in Bioanalytical Research
The demand for rapid and cost-effective analysis in drug discovery and development has propelled the integration of high-throughput screening (HTS) and automation into bioanalytical workflows. For compounds like dabigatran (B194492) and its labeled analogs, which are often analyzed in large batches of biological samples, automation can dramatically increase throughput and reduce variability.
Future research will likely focus on the full automation of the entire bioanalytical process, from sample preparation to data analysis. This includes the use of robotic liquid handling systems for precise and reproducible sample aliquoting, extraction, and dilution. These systems can be integrated directly with analytical instruments, such as LC-MS/MS systems, to create a seamless and unattended workflow. The implementation of such automated platforms can accelerate preclinical and clinical studies by enabling the analysis of thousands of samples per day.
Furthermore, advancements in software and data processing will be crucial. The development of sophisticated algorithms for automated peak integration, calibration curve fitting, and sample result calculation will minimize manual intervention and reduce the potential for human error. The goal is to create systems where raw samples are loaded, and a final, quality-controlled report is generated with minimal human interaction.
Table 1: Impact of Automation on Bioanalytical Throughput for Dabigatran-like Compounds
| Parameter | Manual Workflow | Automated HTS Workflow | Potential Improvement |
| Sample Preparation Time (per 96-well plate) | 2-4 hours | 30-60 minutes | 4-8x faster |
| LC-MS/MS Analysis Time (per sample) | 5-10 minutes | 1-2 minutes | 5x faster |
| Data Processing Time (per plate) | 1-2 hours | < 15 minutes | 4-8x faster |
| Analyst Hands-on Time (per plate) | 3-5 hours | < 30 minutes | > 6x reduction |
Advancements in Micro-Sampling Techniques for Pre-Clinical Pharmacokinetic Studies
Pre-clinical pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. However, traditional blood sampling methods can be challenging, especially in small laboratory animals where blood volume is limited. Micro-sampling techniques have emerged as a powerful solution to this challenge, offering significant ethical and scientific advantages.
One of the most promising micro-sampling techniques for the analysis of direct oral anticoagulants (DOACs) like dabigatran is the use of dried blood spots (DBS). acs.orgdoi.orgnih.govnih.gov DBS involves collecting a small volume of blood (typically 10-20 µL) onto a specialized filter card, which is then dried and stored for analysis. nih.gov This technique minimizes the volume of blood required from each animal, allowing for serial sampling from the same animal over the course of a study. This reduces the number of animals required and improves the quality of the PK data by eliminating inter-animal variability.
Future advancements in this area will focus on refining DBS and other micro-sampling technologies like volumetric absorptive microsampling (VAMS). Research is ongoing to develop new card materials that minimize the effect of hematocrit on spot size and analyte recovery. acs.orgnih.gov Additionally, the direct elution of DBS samples into the mass spectrometer, a technique known as direct-elution DBS-MS/MS, is being explored to further automate and speed up the analytical process.
Table 2: Comparison of Traditional vs. Micro-Sampling in Pre-clinical PK Studies
| Feature | Traditional Sampling (e.g., retro-orbital) | Micro-Sampling (e.g., DBS) | Key Advantages of Micro-Sampling |
| Blood Volume per Time Point | 100-200 µL | 10-20 µL | Reduced animal stress and blood loss |
| Number of Animals Required | High (often composite data) | Low (serial sampling from same animal) | Improved data quality, reduced animal use |
| Sample Storage and Shipment | Frozen plasma (-20 to -80°C) | Dried spots at ambient temperature | Simplified logistics and reduced cost |
| Potential for Home-Cage Sampling | Limited | High | More natural physiological state for animals |
Novel Approaches in Synthetic Chemistry for Complex Isotope-Labeled Probes
Isotopically labeled internal standards, such as "O-(3-Hexyl) Dabigatran-d3 Ethyl Ester," are indispensable for accurate quantification in bioanalytical mass spectrometry. aptochem.com The development of robust and efficient synthetic routes to these labeled compounds is a critical area of research. While deuterium (B1214612) labeling is common, future work will likely explore more complex isotopic patterns and the use of other stable isotopes like ¹³C and ¹⁵N to create internal standards with higher mass shifts, avoiding any potential for isotopic cross-talk. aptochem.com
Furthermore, the development of one-pot or flow-chemistry processes for the synthesis of labeled compounds will be a key focus. These approaches can improve safety, reduce waste, and allow for more controlled and scalable production of these critical reagents. The synthesis of deuterated dabigatran etexilate has been reported through multi-step processes, and future research will aim to optimize these routes for higher efficiency and purity. researchgate.netgoogle.com
Table 3: Emerging Synthetic Strategies for Isotope-Labeled Pharmaceutical Standards
| Synthetic Approach | Traditional Method | Novel Approach | Advantages of Novel Approach |
| Isotope Introduction | Early-stage incorporation in starting materials | Late-stage C-H activation/functionalization | Shorter synthetic routes, greater flexibility |
| Catalysis | Stoichiometric reagents, precious metal catalysts | Nonprecious metal catalysis (Fe, Co), photocatalysis | Lower cost, improved sustainability, novel reactivity |
| Process Technology | Batch synthesis | Flow chemistry, one-pot reactions | Improved safety, scalability, and process control |
| Purification | Standard column chromatography | Supercritical fluid chromatography (SFC) | Faster separations, reduced solvent waste |
Emerging Mass Spectrometry Technologies for Enhanced Metabolite and Impurity Characterization
The identification and quantification of metabolites and impurities are critical for ensuring the safety and efficacy of pharmaceutical products. humanjournals.com Modern liquid chromatography-mass spectrometry (LC-MS) systems are the primary tools for this purpose. researchgate.net Future advancements in mass spectrometry will provide even greater capabilities for the detailed characterization of compounds like dabigatran and its derivatives.
High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) technologies, is already instrumental in elucidating the structures of unknown metabolites and degradation products by providing highly accurate mass measurements. researchgate.net The coupling of HRMS with multi-stage fragmentation (MSⁿ) allows for detailed structural analysis, which has been successfully applied to identify degradation pathways of dabigatran etexilate.
A particularly exciting development is the increasing use of ion mobility-mass spectrometry (IM-MS). nih.govyoutube.comyoutube.com IM-MS adds another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.gov This can be used to separate isomeric metabolites and impurities that are indistinguishable by conventional LC-MS, providing a more complete picture of the metabolic fate and impurity profile of a drug. nih.gov The collision cross-section (CCS) values obtained from IM-MS can also serve as an additional identifier for a compound, increasing confidence in its identification.
Table 4: Advanced Mass Spectrometry Techniques for Dabigatran Analog Analysis
| Technology | Information Provided | Application in Dabigatran Analysis | Future Outlook |
| High-Resolution MS (HRMS) | Accurate mass measurement (sub-ppm) | Elucidation of elemental composition of unknown metabolites and impurities. | Increased adoption in routine quality control and metabolomics. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Confirmation of metabolite and impurity structures. researchgate.net | Development of extensive spectral libraries for automated identification. |
| Ion Mobility-MS (IM-MS) | Separation by size, shape, and charge (CCS value) | Separation of isomeric metabolites and impurities; enhanced confidence in identification. nih.govyoutube.com | Integration into routine bioanalytical and impurity profiling workflows. |
| Direct-Elution MS | Rapid analysis without chromatographic separation | High-throughput screening of large sample sets. | Further development for quantitative applications with micro-samples. |
Q & A
Q. How can O-(3-Hexyl) Dabigatran-d3 Ethyl Ester be identified and characterized in pharmaceutical matrices?
Methodological Answer:
- Chromatographic Separation : Use reversed-phase liquid chromatography (LC) coupled with triple quadrupole mass spectrometry (MS/MS) to distinguish the deuterated compound from non-deuterated analogs. Key product ions (e.g., m/z transitions) and retention times should be validated against reference standards .
- Deuterium Incorporation Verification : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) to ensure the presence of three deuterium atoms at specified positions, which reduces interference from endogenous compounds in biological matrices .
- Reference Standards : Source certified pharmaceutical-grade standards (e.g., Dabigatran-d3) to establish calibration curves and validate method accuracy .
Q. What synthetic strategies are recommended for preparing deuterated dabigatran derivatives like this compound?
Methodological Answer:
- Isotopic Labeling : Introduce deuterium during esterification by using deuterated ethanol (C₂D₅OD) in the presence of a catalyst (e.g., lipase Novozym® 435) to ensure site-specific labeling .
- Purification : Employ flash chromatography or preparative HPLC to isolate the deuterated compound, followed by nuclear magnetic resonance (NMR) to confirm structural integrity .
- Quality Control : Validate synthetic batches using LC-MS/MS and compare retention times/fragmentation patterns with non-deuterated analogs .
Advanced Research Questions
Q. How should experimental designs account for off-target effects of dabigatran derivatives in enzymatic assays?
Methodological Answer:
- Proteomic Profiling : Use Capture Compound Mass Spectrometry (CCMS) to identify non-target interactions, such as inhibition of ribosyldihydronicotinamide dehydrogenase (NQO2), which may confound thrombin-specific activity data .
- Dose-Response Validation : Perform parallel assays for thrombin and NQO2 inhibition to calculate selectivity ratios (IC₅₀ ratios) and adjust concentrations to minimize off-target effects .
- Molecular Docking : Predict binding affinities to secondary targets like NQO2 using software such as AutoDock Vina, followed by mutagenesis studies to validate docking predictions .
Q. How can researchers resolve contradictions in metabolic stability data for dabigatran ethyl esters?
Methodological Answer:
- Enzyme Polymorphism Screening : Test hydrolysis rates using recombinant carboxylesterase (CES1/2) variants to identify genetic polymorphisms (e.g., CES1 G143E) that alter metabolic activation .
- Deuterium Kinetic Isotope Effects (KIEs) : Compare degradation rates of deuterated vs. non-deuterated analogs in liver microsomes to assess whether deuteration slows esterase-mediated hydrolysis .
- Cross-Species Validation : Repeat stability assays in human, rat, and mouse hepatocytes to account for interspecies variability in enzyme activity .
Q. What advanced techniques are recommended for quantifying trace-level metabolites of this compound in plasma?
Methodological Answer:
- Stable Isotope Dilution Assay (SIDA) : Use Dabigatran-d3 as an internal standard to correct for matrix effects and ion suppression in LC-MS/MS workflows .
- Metabolite Identification : Employ HRMS with data-dependent acquisition (DDA) to detect low-abundance metabolites (e.g., desethyl or hydroxylated derivatives) and confirm structures via MS/MS spectral libraries .
- Pharmacokinetic Modeling : Integrate metabolite concentration-time profiles with compartmental models to estimate half-life and clearance rates .
Q. How does the deuterated ethyl ester moiety influence dabigatran’s multi-target inhibition profile?
Methodological Answer:
- Comparative Binding Studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities of deuterated vs. non-deuterated compounds to thrombin and NQO2 .
- Functional Assays : Compare inhibitory potency (IC₅₀) in thrombin clotting time (TCT) assays and NQO2 enzymatic activity assays to quantify deuterium’s impact on selectivity .
- Structural Analysis : Resolve crystal structures of deuterated dabigatran bound to thrombin/NQO2 to identify deuterium-induced conformational changes .
Q. What methodological considerations are critical for stability testing of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), alkaline (pH 10–12), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products (e.g., hydrolyzed dabigatran) .
- Thermal Stability : Use accelerated stability testing (40°C/75% RH) over 1–3 months, with periodic sampling to monitor deuterium retention via isotope ratio mass spectrometry (IRMS) .
- Light Sensitivity : Conduct ICH-compliant photostability testing in UV/VIS chambers to assess degradation under simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
